Naphthenic acids, copper salts
Overview
Description
Synthesis Analysis
The synthesis of copper(II) salts and their incorporation into organic frameworks often involve copper(II)-catalyzed reactions, which are key in the formation of complex structures. For instance, copper(II) has been utilized as a catalyst in the sequential C,N-difunctionalization of 1,4-naphthoquinone, facilitating the formation of benzo[f]indole-4,9-diones with high atom economy and excellent yields (Jinwei Sun, Xiang-Shan Wang, & Yun Liu, 2013). Such catalytic processes are crucial for the efficient synthesis of compounds with naphthenic structures.
Molecular Structure Analysis
The molecular structures resulting from copper(II)-catalyzed reactions are diverse, incorporating various functional groups and forming complex architectures. The formation of eight-membered ring diaminocarbenes bearing a naphthalene moiety in the backbone represents the diversity and complexity of structures achievable through copper catalysis (G. A. Chesnokov et al., 2017). These structures are significant for their potential applications in materials science and catalysis.
Chemical Reactions and Properties
Copper salts play a pivotal role in facilitating diverse chemical reactions, including cross-coupling and cycloaddition reactions, which are essential for the construction of complex organic molecules. For example, the synthesis of 3,4-dihydro-2H-naphtho[2,3-b][1,4]oxazine-5,10-diones through copper-catalyzed intramolecular coupling reactions showcases the versatility of copper salts in organic synthesis (Hengyao You et al., 2018).
Physical Properties Analysis
The physical properties of naphthenic acids and their copper salts, such as solubility, boiling point, and melting point, are influenced by the specific structure of the compound. The adsorption behavior of naphthenic acids onto inorganic minerals, for example, showcases the interaction between these organic acids and solid surfaces, which is crucial for understanding their environmental impact and removal processes (Max Nodwell, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of naphthenic acids and copper salts are critical for their application in catalysis and materials science. The copper(II)-catalyzed formation of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives illustrates the chemical versatility and reactivity of copper salts in promoting complex organic transformations (Yun Liu & Jinwei Sun, 2012).
Scientific Research Applications
Fungicidal and Pesticidal Applications : Naphthenic acids, particularly their copper salts, have been found to be effective as fungicides. Copper naphthenate is used to control plant diseases and disinfect non-metallic materials due to its powerful fungicidal effect (Melnikov, 1971).
Mining and Ore Processing : In fluorite flotation, enhanced sodium naphthenate is used as an effective collector at low slurry temperatures. This results in increased separation efficiency and reduced reagent costs, providing significant economic benefits for fluorite flotation plants (Zhang & Song, 2003).
Interaction with Minerals : The adsorption of naphthenic acids onto inorganic minerals, such as copper sulphide and copper hydroxide, has been studied. These interactions are crucial for potential process development in removing these acids from solutions, such as in oil sands extraction and refining (Nodwell, 2011).
Heavy Metal Removal : Naphthenic acid, when used as an ion exchanger, has been effective in removing heavy metal ions, such as copper, from aqueous solutions. This application is particularly relevant in environmental cleanup and treatment of industrial waste (Abdel-Aziz, Amin, & El-Ashtoukhy, 2013).
Wood Preservation : Copper naphthenate and its analogs are used as preservatives in ground contact wood, offering durability and protection. They have been effective in preserving cellulosic materials and wood products against decay and microbial damage (Barnes, Amburgey, & Sanders, 2005).
Allergenicity Study : Research on the allergenicity and cross-reactivity of naphthenic acid and its metallic salts, including copper naphthenate, has been conducted to understand their effects on skin sensitivity. This is important for safety and health considerations in industrial and consumer applications (Yamano, Shimizu, & Noda, 2006).
Chemical Synthesis and Catalysis : Studies have explored the use of naphthenic acid in chemical synthesis, particularly in the catalytic hydrogenation of naphthenic acids to alcohols. This is significant in the development of new chemicals and materials (Nametkin, Khamayev, & Yegorova, 1971).
Environmental Protection : Research has been conducted on the environmentally friendly recovery of copper naphthenate from used wooden materials. This has implications for sustainable practices and recycling in the wood treatment industry (Haber et al., 2017).
Safety And Hazards
Copper Naphthenate is flammable and gives off irritating or toxic fumes (or gases) in a fire . It can be absorbed into the body by inhalation of its vapor and by ingestion . The substance is irritating to the eyes and skin . It is recommended to use ventilation, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
copper;3-(3-ethylcyclopentyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Cu/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLGYOTQMAXKL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881221 | |
Record name | Copper(2+) bis[3-(3-ethylcyclopentyl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;3-(3-ethylcyclopentyl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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